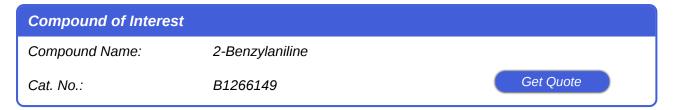


Theoretical and Computational Insights into 2-Benzylaniline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylaniline, a key structural motif in medicinal chemistry and materials science, has been the subject of extensive theoretical and computational investigation. This technical guide provides an in-depth analysis of its molecular properties, drawing from a range of computational chemistry techniques. We present a consolidated overview of its optimized geometry, vibrational signatures, and electronic characteristics, supported by detailed computational protocols. This document aims to serve as a comprehensive resource for researchers engaged in the study and application of **2-benzylaniline** and its derivatives.

Introduction

2-Benzylaniline, also known as 2-aminodiphenylmethane, is an aromatic amine with a versatile molecular framework.[1][2][3] Its derivatives have shown a wide array of applications, including as anti-depressants, analgesic agents, and antioxidants.[4] The classical synthesis route often involves a Friedel-Crafts reaction followed by carbonyl reduction, though more modern, catalyst-free methods are also being developed.[4][5] Understanding the fundamental molecular and electronic properties of **2-benzylaniline** is crucial for the rational design of novel therapeutic agents and functional materials.

Computational chemistry provides powerful tools to elucidate these properties at the atomic level. Techniques such as Density Functional Theory (DFT) offer a balance of accuracy and



computational cost, making them ideal for studying molecules of this size. This guide summarizes key findings from theoretical studies on **2-benzylaniline**, focusing on its structural parameters, vibrational analysis, and electronic properties.

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in **2-benzylaniline** dictates its physical and chemical behavior. Computational methods, particularly DFT, have been employed to determine its optimized molecular geometry.

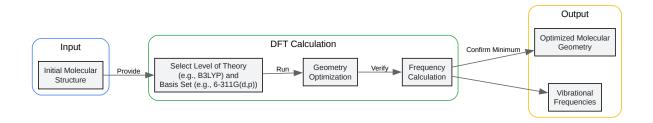
Computational Protocol for Geometry Optimization

The optimized molecular structure of **2-benzylaniline** and its derivatives is typically calculated using DFT methods. A common and reliable approach involves the following steps:

- Initial Structure: An initial guess for the molecular geometry is generated.
- Level of Theory and Basis Set: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is frequently used in conjunction with a basis set such as 6-311G(d,p) or 6-311++G(d,p).[6] [7][8][9]
- Optimization: The geometry is optimized to find the minimum energy conformation. This is achieved by calculating the forces on each atom and adjusting their positions until the forces are minimized.
- Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

The following workflow illustrates the computational process for geometry optimization:





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Caption: Computational workflow for geometry optimization.

Key Geometric Parameters

Theoretical calculations provide precise values for bond lengths and angles. For N-benzylaniline, a closely related compound, DFT calculations at the B3LYP/6-311++G(d,p) level have yielded detailed geometric parameters.[9] The C-C bond lengths in the aniline and benzyl rings are typically in the range of 1.387–1.409 Å and 1.392–1.400 Å, respectively.[9] The C-N bond lengths are shortened from the typical single bond length due to resonance effects.[9]

Table 1: Selected Optimized Geometrical Parameters of N-Benzylaniline[9]

Parameter	Bond/Angle	Calculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å)	C2-N1	1.392
C8-N1	1.459	
C8-C9	1.513	-
Bond Angle (°)	C3-C2-N1	119.322
C7-C2-N1	122.41	_
C10-C9-C14	118.771	

Note: The atom numbering corresponds to the original study on N-benzylaniline.



Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra.

Computational Protocol for Vibrational Analysis

The computational protocol for vibrational analysis is an extension of the geometry optimization workflow:

- Optimized Geometry: The analysis is performed on the previously optimized molecular geometry.
- Frequency Calculation: The second derivatives of the energy with respect to the atomic coordinates are calculated to determine the force constants and, subsequently, the vibrational frequencies.
- Scaling: The calculated frequencies are often systematically higher than the experimental
 values due to the harmonic approximation and incomplete treatment of electron correlation.
 Therefore, they are typically scaled by an empirical factor to improve agreement with
 experimental data.

Characteristic Vibrational Modes

The vibrational spectrum of **2-benzylaniline** and its derivatives can be assigned to specific molecular motions.[7][8]

Table 2: Assignment of Key Vibrational Frequencies[7]



Vibrational Mode	Typical Wavenumber Range (cm⁻¹)
N-H Stretching	3300 - 3600
Aromatic C-H Stretching	3000 - 3100
Aliphatic C-H Stretching	2840 - 3000
C=C Stretching (Aromatic)	1475 - 1600
C-N Stretching	500 - 1500

Electronic Properties

The electronic structure of **2-benzylaniline** governs its reactivity and spectroscopic properties. Key insights can be gained from Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.[8][10] A smaller energy gap suggests that the molecule is more reactive.[8]

Computational Protocol for FMO Analysis:

- Optimized Geometry: The analysis is performed on the optimized molecular structure.
- Electronic Structure Calculation: A single-point energy calculation is performed at the same level of theory used for optimization.
- Orbital Energies: The energies of the molecular orbitals, including the HOMO and LUMO, are extracted from the calculation output.

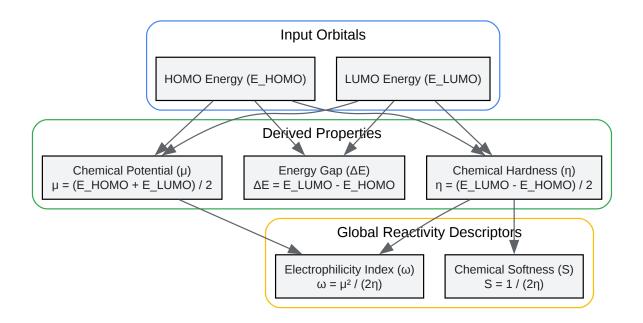
Table 3: Frontier Molecular Orbital Energies and Related Parameters for a **2-Benzylaniline** Derivative[6]



Parameter	Value (eV)
HOMO Energy	-5.5800
LUMO Energy	-1.7652
HOMO-LUMO Energy Gap	3.8148
Chemical Hardness (η)	2.0174
Chemical Potential (µ)	-3.6726
Electrophilicity Index (ω)	3.3429

A higher electrophilicity index indicates a greater capacity to act as an electrophile.[11]

The logical relationship for deriving global reactivity descriptors from HOMO and LUMO energies is as follows:



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Caption: Derivation of global reactivity descriptors.

Natural Bond Orbital (NBO) Analysis



NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[7] It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.[12] This analysis is crucial for understanding hyperconjugative effects and charge transfer within the molecule.[9] For instance, in N-benzylaniline, significant delocalization occurs from the lone pair of the nitrogen atom to the antibonding orbitals of the aromatic rings.[13]

Molecular Electrostatic Potential (MEP) Analysis

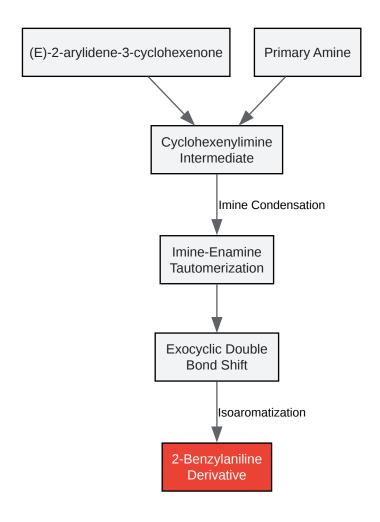
The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[7][11] The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). In **2-benzylaniline**, the region around the nitrogen atom is expected to be electron-rich, while the hydrogen atoms of the amino group are electron-deficient.

Synthesis Pathways

Several synthetic routes to **2-benzylaniline**s have been reported. A modern, efficient method involves the catalyst- and additive-free reaction of (E)-2-arylidene-3-cyclohexenones with primary amines.[4][5] This reaction proceeds through an imine condensation followed by an isoaromatization cascade.

The general workflow for this synthesis is depicted below:





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Caption: Synthetic pathway to 2-benzylanilines.

Conclusion

Theoretical and computational studies provide a wealth of information on the molecular structure, vibrational properties, and electronic nature of **2-benzylaniline**. DFT calculations, in particular, have proven to be a robust tool for elucidating these characteristics. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals working with this important class of compounds. A thorough understanding of the fundamental properties of **2-benzylaniline** is essential for the design and synthesis of new molecules with tailored biological activities and material properties.



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